molecular formula C14H9BrF5NS B2637706 2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole CAS No. 1394319-71-1

2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole

Cat. No.: B2637706
CAS No.: 1394319-71-1
M. Wt: 398.19
InChI Key: AHBOZBSKABVFNA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromophenyl group and a pentafluorosulfanyl group attached to the indole core, which may contribute to its unique chemical and biological properties.

Safety and Hazards

As with any chemical compound, handling “2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole” would require appropriate safety precautions. It’s important to use personal protective equipment and follow safe laboratory practices .

Future Directions

The study of new indole derivatives is an active area of research, given the wide range of biological activities exhibited by these compounds. Future research could involve studying the biological activity of “2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole”, as well as exploring its potential uses in medicinal chemistry .

Preparation Methods

The synthesis of 2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs a palladium catalyst and boron reagents under mild conditions. The preparation of the compound may involve the following steps:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Pentafluorosulfanylation: Introduction of the pentafluorosulfanyl group to the indole core.

    Coupling Reaction: Formation of the final product through the Suzuki-Miyaura coupling reaction.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole is not fully understood. indole derivatives are known to interact with multiple molecular targets and pathways . The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of biological processes. Further research is needed to elucidate the exact mechanism of action and molecular targets involved.

Comparison with Similar Compounds

2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but may exhibit different biological activities and properties. The presence of the pentafluorosulfanyl group in this compound may contribute to its unique chemical and biological characteristics.

Properties

IUPAC Name

[2-(4-bromophenyl)-1H-indol-6-yl]-pentafluoro-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF5NS/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(8-14(10)21-13)22(16,17,18,19)20/h1-8,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBOZBSKABVFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF5NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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